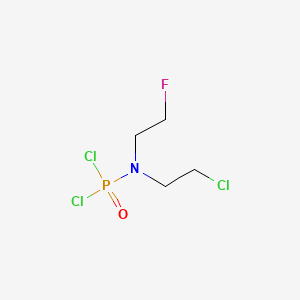
1-Methyl-2-propen-1-yl 3-Butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-propen-1-yl 3-Butenoate is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is also known by its IUPAC name, but-3-en-2-yl but-3-enoate . This compound is characterized by its ester functional group, which is formed from the reaction between an alcohol and a carboxylic acid.
Méthodes De Préparation
1-Methyl-2-propen-1-yl 3-Butenoate can be synthesized through various synthetic routes. One common method involves the esterification reaction between but-3-en-2-ol and but-3-enoic acid in the presence of an acid catalyst . The reaction conditions typically include heating the reactants under reflux to drive the reaction to completion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Analyse Des Réactions Chimiques
1-Methyl-2-propen-1-yl 3-Butenoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-2-propen-1-yl 3-Butenoate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-2-propen-1-yl 3-Butenoate involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways . The specific molecular targets and pathways depend on the context of its application, such as its role in photosensitization or reactive oxygen species production.
Comparaison Avec Des Composés Similaires
1-Methyl-2-propen-1-yl 3-Butenoate can be compared with other similar compounds, such as:
But-3-en-2-yl acetate: Similar ester structure but with an acetate group instead of a butenoate group.
But-3-en-2-yl propanoate: Similar ester structure but with a propanoate group instead of a butenoate group.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
but-3-en-2-yl but-3-enoate |
InChI |
InChI=1S/C8H12O2/c1-4-6-8(9)10-7(3)5-2/h4-5,7H,1-2,6H2,3H3 |
Clé InChI |
LZCLGJXRFJPKDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)OC(=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


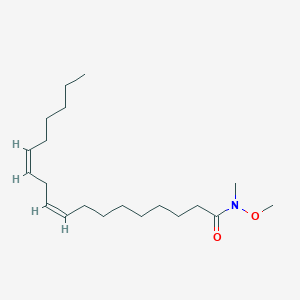
![2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester](/img/structure/B13414945.png)
![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)
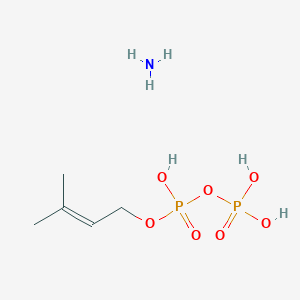
![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)
![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
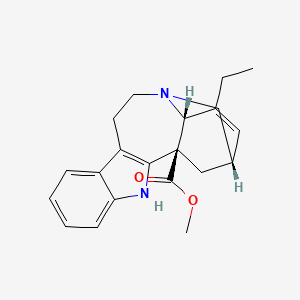
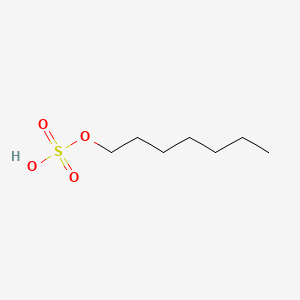
![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)
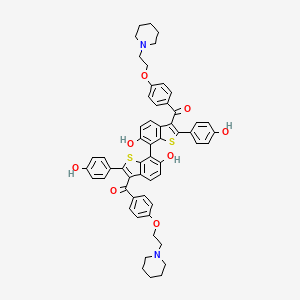
![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
